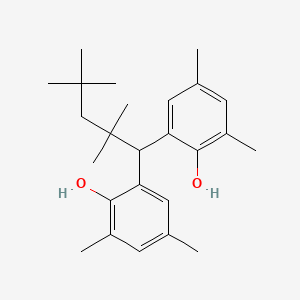![molecular formula C16H20O4 B14233961 Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate CAS No. 721968-36-1](/img/structure/B14233961.png)
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound is characterized by its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
Starting Materials: 3-ethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid and ethanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 3-ethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid or the corresponding aldehyde.
Reduction: The corresponding alcohol, Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate depends on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the ethoxy and prop-2-yn-1-yloxy groups allows for specific interactions with the enzyme’s active site, leading to inhibition of its activity. The exact molecular pathways involved would depend on the specific enzyme and biological context.
Comparación Con Compuestos Similares
Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can be compared with other similar esters and phenylpropanoate derivatives:
Ethyl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-{3-ethoxy-4-[(but-2-yn-1-yl)oxy]phenyl}propanoate: Similar structure but with a but-2-yn-1-yloxy group instead of a prop-2-yn-1-yloxy group.
Ethyl 3-{3-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate: Similar structure but with a prop-2-en-1-yloxy group instead of a prop-2-yn-1-yloxy group.
Propiedades
Número CAS |
721968-36-1 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
ethyl 3-(3-ethoxy-4-prop-2-ynoxyphenyl)propanoate |
InChI |
InChI=1S/C16H20O4/c1-4-11-20-14-9-7-13(12-15(14)18-5-2)8-10-16(17)19-6-3/h1,7,9,12H,5-6,8,10-11H2,2-3H3 |
Clave InChI |
MENQDRCBQGEWOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCC(=O)OCC)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
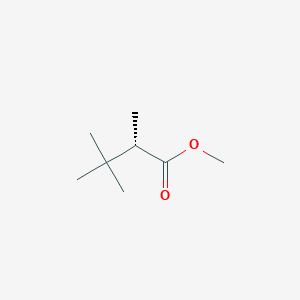

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)


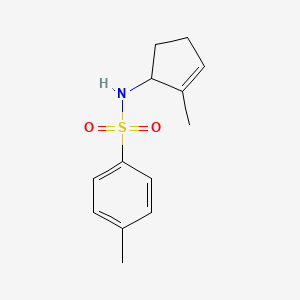
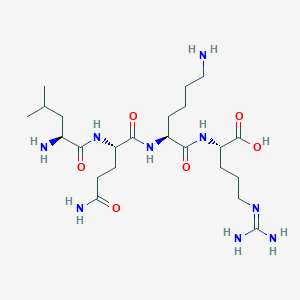
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
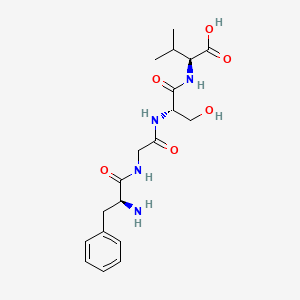
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
